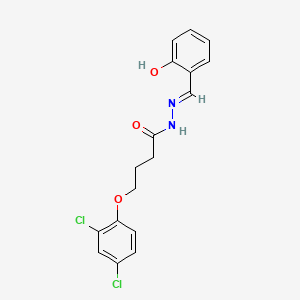
(E)-4-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)butanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)butanehydrazide, also known as DHMEQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHMEQ belongs to the family of curcuminoids, which are natural compounds found in turmeric. DHMEQ has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects.
Applications De Recherche Scientifique
Controlled Release of Herbicides
This compound can be intercalated into nanosheets like hydrotalcite to create controlled release formulations. Such formulations can significantly reduce volatilization and leaching of herbicides, improving their efficiency and reducing off-target effects . This approach is particularly beneficial in agricultural applications where precise delivery of herbicides is crucial for crop protection while minimizing environmental impact.
Electrocatalytic Dechlorination
The compound can serve as a model for the electrocatalytic dechlorination of chlorinated organic compounds (COCs). This process is vital for reducing the toxicity of waste effluents from various industries. By anchoring the compound onto bifunctional electrodes, it’s possible to enhance the dechlorination efficiency, even with low loadings of palladium, which is a common catalyst used in this reaction .
Nanocarrier-Based Formulations
In the field of nanotechnology, this compound can be used to fabricate nanocarrier-based formulations. These formulations can improve the use efficiency of pesticides and reduce their off-target effects. The preparation process of such nanopesticides can be simplified, which is essential for their large-scale application in the agricultural field .
Green Chemistry Applications
The compound’s structure allows it to be used in green chemistry applications, where it can contribute to the development of environmentally friendly pesticides. These pesticides aim to achieve high efficacy while posing minimal risks to the environment, aligning with the principles of green chemistry .
Soil Leaching Retardation
When used in controlled release formulations, this compound can retard the leaching of active ingredients through the soil. This is particularly important in preventing the contamination of groundwater and preserving the integrity of ecosystems .
Waste Effluent Treatment
The compound’s potential for electrocatalytic dechlorination makes it suitable for treating waste effluents containing resistant pollutants. This application is crucial for industries that produce COCs as part of their manufacturing processes .
Pesticide Efficiency Improvement
By incorporating this compound into pesticide formulations, it’s possible to improve the overall efficiency of the pesticides. This leads to a reduction in the amount of pesticide needed, which is both cost-effective and environmentally beneficial .
Agricultural Topsoil Protection
The use of this compound in agricultural topsoils can help protect crops against pests while ensuring that the soil’s quality and fertility are maintained. This is due to its ability to control the release rate of active ingredients, thus preventing excessive accumulation of chemicals in the soil .
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-13-7-8-16(14(19)10-13)24-9-3-6-17(23)21-20-11-12-4-1-2-5-15(12)22/h1-2,4-5,7-8,10-11,22H,3,6,9H2,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTXPLVFGPOGKD-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)butanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2790746.png)
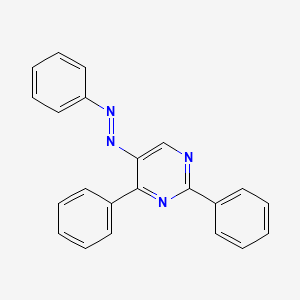
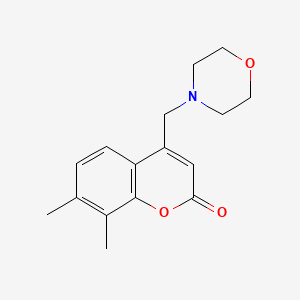
![2-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2790749.png)
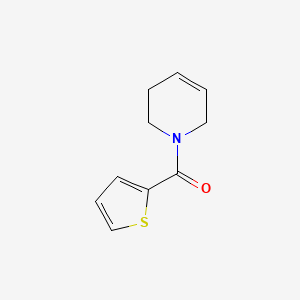
![N-(2,4-dimethoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2790753.png)
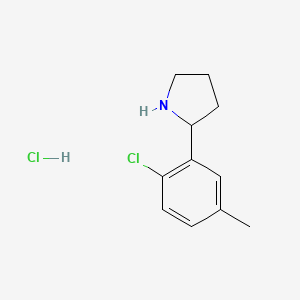
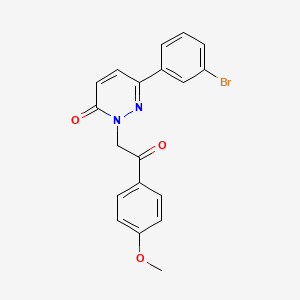

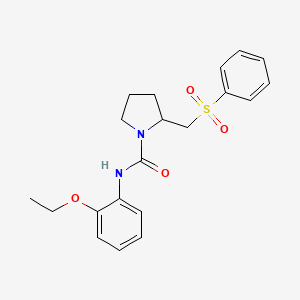

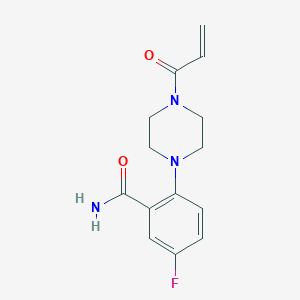
![3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2790768.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790769.png)